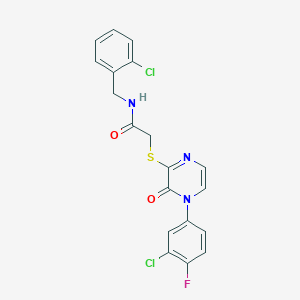

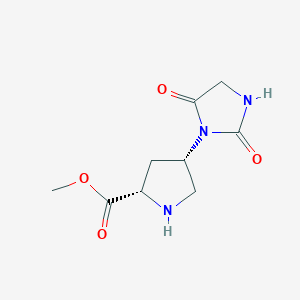

![molecular formula C9H16F3NO2S B2794314 Tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate CAS No. 2244064-22-8](/img/structure/B2794314.png)

Tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The tert-butyl group is a type of alkyl substituent with the formula -C(CH3)3. It’s derived from isobutane and is often used in organic chemistry due to its unique reactivity pattern .

Molecular Structure Analysis

The molecular structure of a compound with a tert-butyl group would typically include a central carbon atom bonded to three methyl groups and the rest of the molecule .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern. It’s often used in chemical transformations due to its crowded nature, which can influence the course of reactions .Physical And Chemical Properties Analysis

Physical and chemical properties would depend on the specific compound. For example, a compound with a tert-butyl group might be a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is used in organic synthesis, particularly in the preparation of chiral building blocks . The tert-butyl group provides steric bulk, which is beneficial in stereoselective reactions . The trifluoromethylthio moiety can act as a leaving group or be transformed into other functional groups, making it versatile for various synthetic routes.

Medicinal Chemistry

In medicinal chemistry, the compound’s structural features are valuable for the design of bioactive molecules . The trifluoromethylthio group is often found in pharmaceuticals due to its lipophilic nature, which can improve membrane permeability and metabolic stability .

Material Science

The tert-butyl group’s unique reactivity pattern is exploited in material science. It can be used to modify the surface properties of materials or as a protective group during the synthesis of complex molecules .

Fungicidal Agents

Compounds with the trifluoromethylthio group have shown potential as fungicidal agents . They can be synthesized into various derivatives that exhibit high activity against fungal pathogens, which is crucial for agricultural applications .

Enzyme Inhibition

The compound can serve as a precursor for enzyme inhibitors. By modifying the functional groups, researchers can create inhibitors that target specific enzymes involved in disease processes .

Catalysis

In catalysis, the tert-butyl group can influence the reactivity and selectivity of catalysts. It can be used to stabilize reactive intermediates or to create a steric environment that favors certain reaction pathways .

Drug Discovery

The compound’s framework is significant in drug discovery, especially for the development of central nervous system (CNS) drugs . The trifluoromethylthio moiety is known to enhance binding affinity to CNS receptors .

Corrosion Inhibition

Lastly, the compound’s derivatives can act as corrosion inhibitors. The trifluoromethylthio group can form stable films on metal surfaces, protecting them from corrosion, which is important in industrial applications .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO2S/c1-6(5-16-9(10,11)12)13-7(14)15-8(2,3)4/h6H,5H2,1-4H3,(H,13,14)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDUBPWHLIKALL-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(F)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(F)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2794232.png)

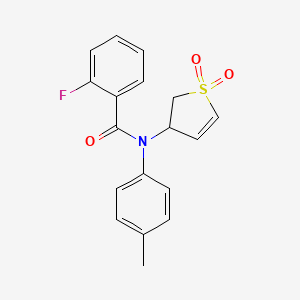

![N-butyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2794234.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2794236.png)

![1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B2794242.png)

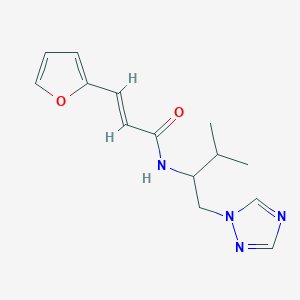

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2794243.png)

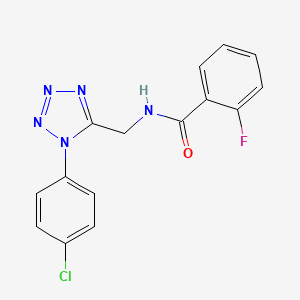

![N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2794246.png)

methanone](/img/structure/B2794251.png)

![1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one](/img/structure/B2794254.png)